molecular formula C23H21N3O4S2 B2474921 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886941-21-5

2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2474921
CAS No.: 886941-21-5
M. Wt: 467.56
InChI Key: RQMRLADBJJONOP-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiazole derivative with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .

Scientific Research Applications

2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(benzothiazol-2-yl)pyridine: A simpler analog with similar structural features but lacking the ethanesulfonyl and methoxy groups.

    N-(4-methoxybenzothiazol-2-yl)benzamide: Similar structure but without the pyridin-2-ylmethyl group.

Uniqueness

2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethanesulfonyl group enhances its solubility and reactivity, while the methoxy group can influence its binding affinity to molecular targets .

Biological Activity

The compound 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a novel benzamide derivative characterized by its complex structure, which includes a benzothiazole moiety known for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Overview

The molecular formula of the compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S with a molecular weight of approximately 376.45g/mol376.45\,g/mol. Its structure incorporates several functional groups that are pivotal for its biological activity:

Structural Feature Description
Benzothiazole RingKnown for anti-tumor and anti-inflammatory properties
Ethanesulfonyl GroupEnhances solubility and reactivity
Methoxy GroupPotentially increases biological activity through electronic effects
Pyridine MoietyMay contribute to receptor binding and selectivity

Biological Activity

Research indicates that benzothiazole derivatives, including the target compound, exhibit a wide range of biological activities:

  • Anti-Cancer Activity :
    • Compounds with benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines such as A431, A549, and H1299, indicating potential for use in cancer therapy .
    • The lead compound in a related study exhibited IC50 values as low as 0.09 μM against MERS-CoV, suggesting a promising profile for further development in oncology .
  • Anti-Inflammatory Effects :
    • Benzothiazole derivatives have been reported to decrease inflammatory cytokines such as IL-6 and TNF-α, which are critical in the pathogenesis of several diseases .
  • Mechanism of Action :
    • The mechanism involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. For example, modifications to the benzothiazole nucleus can enhance specificity towards tumor receptors, thereby improving therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Study on Novel Benzothiazole Compounds :
    • A recent study synthesized 25 novel compounds and evaluated their anti-cancer properties. Compound B7 significantly inhibited cell proliferation and induced apoptosis in cancer cells at micromolar concentrations .
  • Evaluation Against MERS-CoV :
    • A series of benzothiazole derivatives were tested for inhibitory activity against MERS-CoV. The compound with the highest potency (IC50 = 0.09 μM) demonstrated potential for further development as an antiviral agent .

Comparative Analysis

The following table compares the target compound with similar benzothiazole derivatives based on their structural features and biological activities:

Compound Name Structural Features Biological Activity
2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[...]Benzothiazole + Ethanesulfonyl + Methoxy + PyridineAnti-cancer, anti-inflammatory
PMX610Benzothiazole + Fluorine SubstituentsPotent anti-tumor activity against non-small cell lung cancer
Compound 4iBenzothiazole + Various substitutionsPromising anticancer activity against multiple cell lines

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-32(28,29)20-13-5-4-10-17(20)22(27)26(15-16-9-6-7-14-24-16)23-25-21-18(30-2)11-8-12-19(21)31-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRLADBJJONOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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